Gcn2-IN-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

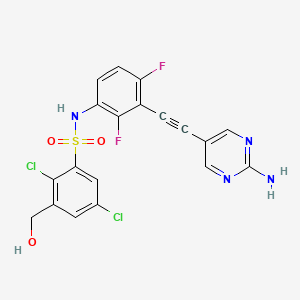

Gcn2-IN-6 is a useful research compound. Its molecular formula is C19H12Cl2F2N4O3S and its molecular weight is 485.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Gcn2-IN-6, also known as Compound 6d, is a potent inhibitor of the GCN2 kinase, which plays a crucial role in regulating cellular responses to stress, particularly in cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound operates primarily by inhibiting the GCN2 kinase, which is involved in the integrated stress response (ISR). The compound has demonstrated a strong inhibitory effect with an IC50 of 1.8 nM in enzymatic assays and 9.3 nM in cellular assays . In addition to its selectivity for GCN2, it also inhibits the PERK kinase with an IC50 of 0.26 nM in enzymatic assays but shows much weaker activity in cellular contexts (230 nM) .

Biological Effects

-

Cancer Cell Proliferation :

- This compound has been shown to sensitize acute lymphoblastic leukemia (ALL) cells to asparaginase treatment. In experiments with CCRF-CEM cells, the combination of asparaginase and this compound resulted in significant antiproliferative effects, which were not observed in GCN2-knockout mouse embryonic fibroblast (MEF) cells .

- In vivo studies using xenograft models revealed that treatment with this compound reduced tumor growth by approximately 24% when combined with asparaginase treatment .

-

Impact on Signaling Pathways :

- The inhibition of GCN2 by this compound leads to reduced phosphorylation of eIF2α and ATF4, key components of the ISR pathway activated under stress conditions. This suppression was consistent across various experimental setups, indicating a robust mechanism of action against stress-induced signaling pathways .

-

Differential Regulation in Cancer Cells :

- Research indicates that GCN2 plays a role in regulating the transcriptome and proteome of cancer cells. Inhibition of GCN2 results in increased protein synthesis and ribosome biogenesis, while downregulating processes linked to metabolism and extracellular matrix-related functions . This suggests that this compound could be utilized to modulate these pathways for therapeutic benefit.

Case Studies

Study 1: Acute Lymphoblastic Leukemia

In a study involving CCRF-CEM cells treated with asparaginase and this compound, researchers observed enhanced sensitivity to treatment, confirming the compound's potential as an adjunct therapy for ALL.

Study 2: Xenograft Models

In xenograft studies with A375 melanoma cells, administration of this compound resulted in significant tumor reduction when used alongside asparaginase. The compound effectively inhibited GCN2 pathway activation, leading to decreased levels of phosphorylated GCN2 and downstream effectors like ATF4 .

Data Tables

| Parameter | This compound | Comparison Compound (e.g., GCN2iB) |

|---|---|---|

| GCN2 IC50 (Enzymatic) | 1.8 nM | N/A |

| GCN2 IC50 (Cellular) | 9.3 nM | N/A |

| PERK IC50 (Enzymatic) | 0.26 nM | N/A |

| PERK IC50 (Cellular) | 230 nM | N/A |

| Tumor Growth Reduction (%) | ~24% (in vivo) | Varies by study |

Aplicaciones Científicas De Investigación

Mechanism of Action of Gcn2-IN-6

This compound functions by inhibiting the kinase activity of GCN2, thereby disrupting its ability to mediate the ISR. This inhibition leads to reduced expression of amino acid transporters and other genes associated with tumor growth. Studies have shown that treatment with this compound results in decreased levels of essential amino acids within tumor cells, ultimately impairing their growth and survival .

Prostate Cancer Studies

- In Vitro Studies : Research has demonstrated that this compound effectively reduces the viability of prostate cancer cells by inhibiting GCN2 activity. In experiments involving LNCaP cells (a model for androgen-sensitive prostate cancer), treatment with this compound resulted in significant transcriptional changes, including a twofold decrease in the expression of over 60 solute-carrier genes involved in amino acid transport .

- In Vivo Studies : In xenograft models using mice implanted with prostate cancer cells, administration of this compound led to substantial reductions in tumor volume and mass without adverse effects on body weight . The compound's ability to starve tumors of essential nutrients presents a novel therapeutic strategy against prostate cancer.

Case Studies Highlighting Applications

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that targeting GCN2 with inhibitors like this compound could be a viable therapeutic strategy for treating various cancers, particularly those characterized by high metabolic demands. Ongoing research is focused on understanding the molecular mechanisms underlying the ISR and optimizing the use of this compound in combination therapies to enhance treatment efficacy while minimizing side effects.

Propiedades

IUPAC Name |

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2F2N4O3S/c20-12-5-11(9-28)17(21)16(6-12)31(29,30)27-15-4-3-14(22)13(18(15)23)2-1-10-7-25-19(24)26-8-10/h3-8,27-28H,9H2,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXAWOQPYMAEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CN=C(N=C3)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.